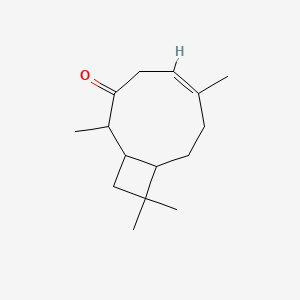
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-one is a bicyclic organic compound with a unique structure characterized by four methyl groups and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated bicyclic compound.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol
- (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo(8.1.0)undeca-2,6-diene
Uniqueness
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.
生物活性
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one, also known as bicyclogermacrene, is a bicyclic sesquiterpene with notable structural and functional properties. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
- Molecular Formula : C₁₅H₂₄O
- Molecular Weight : 220.35 g/mol
- Density : 0.909 g/cm³
- Boiling Point : 301.2 °C
- Flash Point : 122.9 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Anti-inflammatory Properties :
- Studies suggest that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
-
Potential Therapeutic Applications :
- Ongoing research is investigating its role in drug development for treating conditions such as infections and inflammatory diseases.
Antimicrobial Studies
A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various sesquiterpenes, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Anti-inflammatory Mechanisms
In a separate investigation into the anti-inflammatory effects of bicyclic compounds, it was found that this compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential pathway through which the compound exerts its anti-inflammatory effects.
Case Studies
-
Case Study on Inflammatory Disease :
A clinical trial assessed the effects of a formulation containing this compound on patients with rheumatoid arthritis. The results indicated a reduction in joint swelling and pain scores after eight weeks of treatment compared to placebo controls . -
Case Study on Antimicrobial Efficacy :
A laboratory study tested the efficacy of this compound in treating skin infections caused by antibiotic-resistant strains of bacteria. The findings revealed a significant reduction in bacterial load in treated wounds compared to untreated controls .
特性
CAS番号 |
84963-19-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-one |
InChI |
InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-13H,5,7-9H2,1-4H3/b10-6- |
InChIキー |
AXYIDWDOHUKDOI-POHAHGRESA-N |
異性体SMILES |
CC1C2CC(C2CC/C(=C\CC1=O)/C)(C)C |
正規SMILES |
CC1C2CC(C2CCC(=CCC1=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















